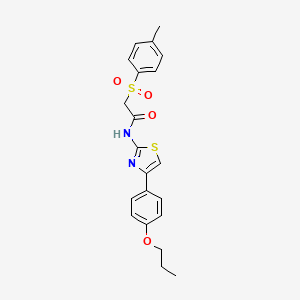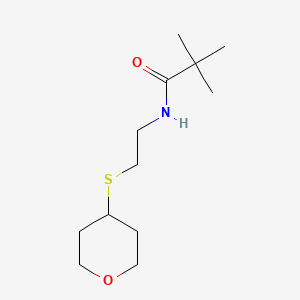
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is attached to a pivalamide group, which consists of a carbonyl group (C=O) and an amide group (NH2) attached to a tertiary carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring and the pivalamide group would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydropyran ring, the thioether linkage, and the pivalamide group could all potentially participate in chemical reactions .Wissenschaftliche Forschungsanwendungen
Highly Beta-Selective O-Glucosidation
The compound has shown utility in the synthesis of beta-selective O-glucosidations, attributed to its ability to induce selectivity due to the restricted twist-boat conformation of the pyranose ring. This selectivity is crucial for the synthesis of specific glucosides, which are valuable in numerous chemical and pharmaceutical applications. The process demonstrates the compound's role in facilitating specific reactions that are otherwise challenging to control, marking its significance in synthetic organic chemistry (Okada et al., 2007).
Inhibition of Ethylene Biosynthesis
In agricultural research, derivatives of the compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, affecting their shelf life. The ability to inhibit ethylene biosynthesis can significantly reduce post-harvest losses, showcasing the compound's potential in enhancing food preservation and storage (Sun et al., 2017).
Antimycobacterial Activity
The compound's derivatives have been explored for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This application is crucial in the search for new therapeutic agents against tuberculosis, highlighting the compound's potential in contributing to novel treatments for infectious diseases. The study of such derivatives can lead to the development of new drugs with improved efficacy and reduced resistance (Gezginci et al., 1998).
Synthesis and Chemical Reactivity
The compound and its derivatives have been used to study variations in the site of lithiation, which is pivotal in synthetic chemistry for introducing functional groups into molecules. Understanding the lithiation process is essential for developing new synthetic routes and for the functionalization of molecules, which has broad implications in medicinal chemistry and material science. This research highlights the compound's versatility and its role in advancing synthetic methodologies (Smith et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNAWZXIOVNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920011.png)
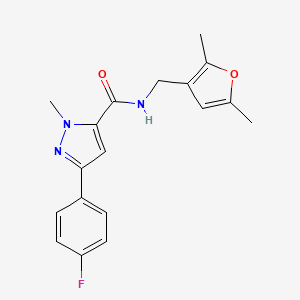


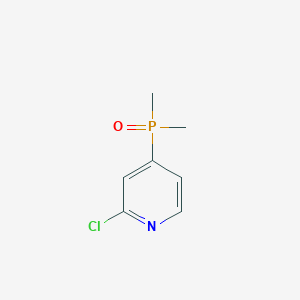
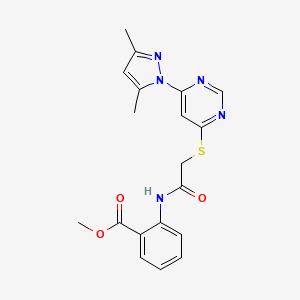
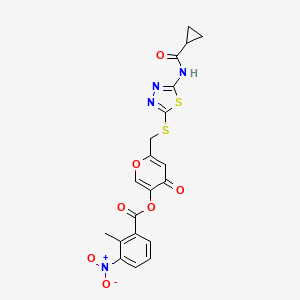
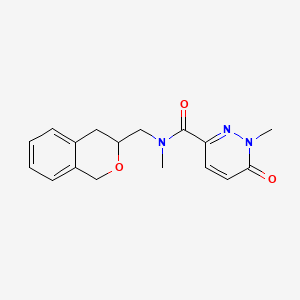

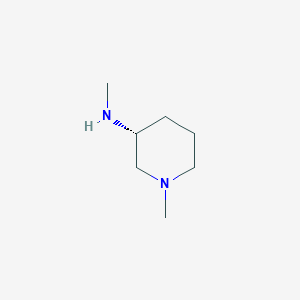
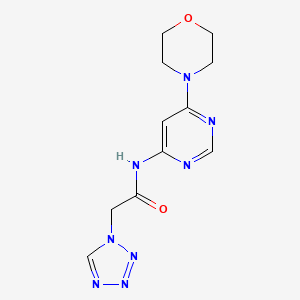
![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

